molecular formula C11H16N2O B14835475 4-(Aminomethyl)-2-cyclopropoxy-N-methylaniline

4-(Aminomethyl)-2-cyclopropoxy-N-methylaniline

Cat. No.: B14835475
M. Wt: 192.26 g/mol
InChI Key: NLFVRDSRZRUBHR-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-cyclopropoxy-N-methylaniline is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-cyclopropoxy-N-methylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-cyclopropoxy-N-methylaniline with formaldehyde and ammonia, leading to the formation of the aminomethyl group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-cyclopropoxy-N-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

4-(Aminomethyl)-2-cyclopropoxy-N-methylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Aminomethyl)-2-cyclopropoxy-N-methylaniline include:

    4-(Aminomethyl)benzoic acid: Used as an antifibrinolytic agent.

    4-(Aminomethyl)indole: Used in the preparation of dopamine receptor antagonists.

    4-(Aminomethyl)phenyl]amino]oxo-acetic acid: Studied for its interactions with enzymes .

Uniqueness

The presence of the cyclopropoxy group, in particular, adds to its reactivity and versatility in chemical synthesis .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(aminomethyl)-2-cyclopropyloxy-N-methylaniline

InChI

InChI=1S/C11H16N2O/c1-13-10-5-2-8(7-12)6-11(10)14-9-3-4-9/h2,5-6,9,13H,3-4,7,12H2,1H3

InChI Key

NLFVRDSRZRUBHR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)CN)OC2CC2

Origin of Product

United States

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